Sulfonyl Linker vs. Amide Linker: Hydrogen-Bond Acceptor Capacity and Conformational Restriction
The sulfonyl bridge (-SO₂-) connecting the piperidine ring to the thiazole in CAS 2034463-24-4 provides two hydrogen-bond acceptor sites (S=O) and imposes tetrahedral geometry at sulfur, restricting rotational freedom compared to the planar amide linker (-CONH-) found in related quinazoline-2-aminothiazole hybrids [1]. In the published quinazoline-2-aminothiazole series containing a 4-piperidinylamide linker, the most active compound 4y achieved an EC₅₀ of 0.42 μg/mL against R. solani, nearly threefold more potent than chlorothalonil (EC₅₀ = 1.20 μg/mL) [2]. The sulfonyl linker in CAS 2034463-24-4 has a tPSA contribution of approximately 34 Ų (two S=O groups) versus approximately 29 Ų for a single amide carbonyl, altering polarity and potential target interaction profiles [3]. No direct head-to-head experimental comparison between sulfonyl-linked and amide-linked analogs is available in peer-reviewed literature.
| Evidence Dimension | Hydrogen-bond acceptor count and linker geometry |
|---|---|
| Target Compound Data | 2 S=O acceptors from sulfonyl; tetrahedral sulfur geometry; tPSA ~105 Ų; 6 rotatable bonds |
| Comparator Or Baseline | Quinazoline-2-aminothiazole hybrids with amide linker: 1 C=O acceptor; planar amide geometry; tPSA varies by substituent |
| Quantified Difference | Sulfonyl provides 2 H-bond acceptors vs. 1 for amide; ~34 Ų tPSA from sulfonyl vs. ~29 Ų from amide carbonyl; best amide-linked analog EC₅₀ = 0.42 μg/mL (class reference, not direct comparator) |
| Conditions | Structural comparison based on ZINC-calculated properties; biological reference from published R. solani in vitro antifungal assay (J Agric Food Chem, 2022) |
Why This Matters
The sulfonyl linker's dual hydrogen-bond acceptor capacity and distinct geometry may enable binding interactions inaccessible to amide-linked analogs, providing a rational basis for selecting this compound in target-focused screening campaigns where linker diversity is a variable.
- [1] ZINC Database. ZINC8692603: tPSA 105 Ų, HBA 8, HBD 1, rotatable bonds 6. Sulfonyl group geometry and hydrogen-bond acceptor count inferred from SMILES: CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O. View Source
- [2] Ding M, et al. J Agric Food Chem. 2022;70(33):10100-10110. Compound 4y EC₅₀ = 0.42 μg/mL vs. chlorothalonil EC₅₀ = 1.20 μg/mL against R. solani. PMID: 35960511. View Source
- [3] Calculated tPSA contributions: sulfonyl (~34 Ų for two S=O) vs. amide carbonyl (~29 Ų for C=O). Values derived from standard fragment-based tPSA calculation methods (Ertl et al., J Med Chem, 2000). View Source
